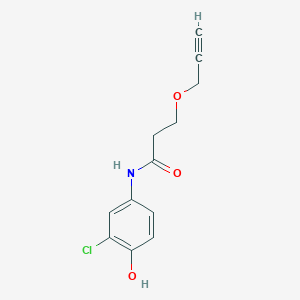![molecular formula C17H28N4OS B7648012 N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide inhibits BTK by binding to the enzyme's active site, thereby blocking downstream signaling pathways involved in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in the induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on BTK, with minimal activity against other kinases. This selectivity is thought to contribute to the drug's favorable safety profile. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling. However, one limitation of this compound is its potential for off-target effects, which could lead to unwanted toxicity. Additionally, this compound may not be effective in all patients, as some tumors may have alternative pathways for B-cell receptor signaling.
Direcciones Futuras
There are several potential future directions for the development of N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide. One area of interest is the combination of this compound with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies. Another potential direction is the evaluation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Additionally, the development of biomarkers to predict response to this compound could help identify patients who are most likely to benefit from the drug.
Métodos De Síntesis
N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide can be synthesized using a multi-step process that involves the coupling of various intermediates. The synthesis method involves the use of various reagents and solvents, such as triethylamine, dimethylformamide, and dichloromethane. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and has been shown to inhibit BTK signaling and downstream pathways.
Propiedades
IUPAC Name |
N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4OS/c22-16(20-15-4-2-1-3-5-15)6-9-18-14-7-11-21(12-8-14)17-19-10-13-23-17/h10,13-15,18H,1-9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHGOAJDPYRUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCNC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea](/img/structure/B7647930.png)
![2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B7647945.png)
![N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647953.png)
![3-hydroxy-N-[5-methyl-1-(3-methylbutyl)pyrazol-4-yl]benzamide](/img/structure/B7647955.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647968.png)

![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)


![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)